PWT33597
Description
Properties
Molecular Formula |
C20H4Cl4I4O5 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597.; NONE |
Origin of Product |
United States |
Detailed Research Findings
Strategic Design and Lead Compound Identification
The strategic design of this compound originated from efforts to improve upon existing pan-Class I PI3K inhibitors, specifically ZSTK474 uni.luCurrent time information in Brevard County, US.. The PI3K/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival, and its aberrant activation is commonly observed in tumor cells guidetopharmacology.orgnih.govunit.no. The rationale behind developing a dual PI3Kα and mTOR inhibitor like this compound was to achieve a more comprehensive and potent inhibition of this oncogenic pathway, given the critical roles of both PI3Kα and mTOR in tumor progression guidetopharmacology.orgnih.gov.
Initial lead optimization efforts starting from ZSTK474, a known pan-Class I PI3K inhibitor, focused on identifying analogues with improved selectivity and pharmacokinetic properties uni.luCurrent time information in Brevard County, US.. ZSTK474 broadly inhibits all four PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) invivochem.com. Through systematic modifications, researchers aimed to achieve a more selective inhibition of PI3Kα, which is frequently amplified or mutationally activated in tumors, while also incorporating mTOR inhibitory activity guidetopharmacology.orguni.lu.
Structure-Activity Relationship (SAR) Investigations for Kinase Selectivity and Potency of this compound
Structure-Activity Relationship (SAR) investigations were pivotal in refining the compound's profile. Starting from ZSTK474, a methanesulfonylpiperazine analogue, 2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, was identified as a promising lead with activity against both PI3Kα (IC₅₀ = 21 nM) and PI3Kδ (IC₅₀ = 18 nM) uni.lu. The introduction of a methoxy (B1213986) group at the 4-position of the benzimidazole (B57391) moiety led to enhanced selectivity for PI3Kα (IC₅₀ = 6 nM) over PI3Kδ (IC₅₀ = 41 nM), though this modification resulted in reduced solubility uni.lu.
Further SAR studies led to the identification of SN 32976, which exhibited selective inhibition of PI3Kα (IC₅₀ = 28 nM) over PI3Kδ (IC₅₀ = 287 nM) and mTOR (IC₅₀ = 227 nM), coupled with good aqueous solubility uni.lu. Subsequent modifications aimed at improving metabolic stability ultimately yielded this compound uni.lu.
This compound demonstrates potent and selective inhibition of both PI3Kα and mTOR kinases. In biochemical assays, this compound inhibits PI3Kα with an IC₅₀ of 19 nM and mTOR with an IC₅₀ of 14 nM guidetopharmacology.orgCurrent time information in Brevard County, US.. The compound exhibits approximately 10-fold selectivity for PI3Kα over PI3Kγ and PI3Kδ guidetopharmacology.org. Comprehensive profiling against a panel of 442 protein kinases (Ambit Kinomescan) revealed minimal or no cross-reactivity with other serine/threonine or tyrosine kinases, and limited cross-reactivity with an additional panel of 64 pharmacologically relevant targets guidetopharmacology.org.
The following table summarizes the key biochemical inhibition data for this compound:
| Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| PI3Kα | 19 guidetopharmacology.org | ~10-fold selective over PI3Kγ and PI3Kδ guidetopharmacology.org |
| mTOR | 14 guidetopharmacology.orgCurrent time information in Brevard County, US. | Minimal cross-reactivity with other protein kinases guidetopharmacology.org |
| PI3Kγ | >190 guidetopharmacology.org | |
| PI3Kδ | >190 guidetopharmacology.org |
In cellular assays, this compound effectively inhibits the phosphorylation of PI3K and mTOR pathway proteins in tumor cells with mutationally activated PI3Kα, exhibiting cellular IC₅₀ values comparable to its biochemical IC₅₀ values guidetopharmacology.org.
Optimization of this compound Chemical Properties for Enhanced Biological Engagement
The optimization process for this compound focused on enhancing its chemical properties to ensure robust biological engagement in vivo. This compound was designed to possess favorable pharmacokinetic (PK) properties across multiple preclinical species guidetopharmacology.orguni.lu. It demonstrated good oral bioavailability and was not extensively metabolized in vivo, indicating a stable metabolic profile guidetopharmacology.orguni.lu. Furthermore, this compound showed minimal potential for interactions with cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions guidetopharmacology.orguni.lu.
A crucial aspect of its optimized properties is its high compound distribution into tumors, which is essential for achieving therapeutic concentrations at the site of disease guidetopharmacology.org. Following a single oral dose in vivo, this compound elicited durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors guidetopharmacology.org. This led to potent anti-tumor activity observed in various tumor xenograft models characterized by activated PI3K/mTOR pathways guidetopharmacology.org. The compound's mesylate salt form also contributes to its solubility and stability, which are important for pharmaceutical development citeab.com.
Synthesis and Exploration of this compound Analogues and Derivatives
The synthesis of this compound involved a multi-step chemical process, building upon the structural scaffold of its predecessors. The design and discovery efforts were a collaborative endeavor, with key contributions to the synthesis of PI3K inhibitors, including this compound, originating from research at the University of Auckland. The development program that led to this compound involved the exploration of various analogues and derivatives to systematically improve its potency, selectivity, and pharmacokinetic profile uni.lu.
The synthetic strategy involved modifying the initial lead compounds, such as ZSTK474, to introduce specific chemical functionalities that would confer the desired biological activity and physicochemical properties uni.lu. This iterative process of synthesis, biological evaluation, and structural modification was crucial in identifying this compound as a promising candidate for clinical development uni.lu.
Molecular and Biochemical Characterization of Pwt33597 Action
Enzymatic Inhibition Profile and Target Specificity of PWT33597
This compound is characterized as a dual inhibitor, demonstrating inhibitory activity against both PI3K alpha and mTOR kinase. cancer.govaacrjournals.orgaacrjournals.org This dual inhibition is considered "balanced," suggesting a comparable potency against both targets. aacrjournals.orgaacrjournals.orgpatsnap.com
This compound exhibits selective inhibition of the PI3K alpha isoform. cancer.govaacrjournals.orgaacrjournals.orgpatsnap.comfiercebiotech.com While the compound is explicitly noted for its inhibition of PI3K alpha, available data indicates negligible activity against other lipid kinases, suggesting a degree of selectivity over other PI3K isoforms.
Table 1: this compound PI3K Isoform Selectivity Profile
| Target Isoform | Inhibition Profile | Supporting Evidence |
| PI3K alpha | Selective Inhibitor | Dual inhibitor of PI3K alpha and mTOR kinase. cancer.govaacrjournals.orgaacrjournals.orgpatsnap.com |
| Other PI3K isoforms (beta, gamma, delta) | Negligible activity | Demonstrates excellent in vitro selectivity for its targets, with negligible activity against other lipid kinases. |
Beyond its primary targets, this compound has undergone broad kinome selectivity profiling. Research indicates that the compound exhibits excellent in vitro selectivity for its intended targets, showing negligible activity against a wide range of other lipid kinases, protein kinases, and other pharmacologically relevant targets at biologically active concentrations. Furthermore, profiling of this compound has revealed little or no cross-reactivity with other protein kinases, including both tyrosine kinases and serine/threonine kinases. This broad selectivity profile underscores its potential as a targeted therapeutic agent.
PI3K Isoform Selectivity (e.g., PI3K alpha, gamma, delta)
Modulation of Intracellular Signaling Pathway Components by this compound
This compound's inhibitory actions on PI3K alpha and mTOR translate into significant modulation of downstream intracellular signaling pathway components. Inhibition of signaling cascades downstream of both PI3K and mTOR has been consistently demonstrated. aacrjournals.orgresearchgate.net This leads to potent and sustained pathway inhibition, as evidenced by various molecular readouts. aacrjournals.orgpatsnap.com
The PI3K-AKT axis is a critical component of the PI3K/AKT/mTOR pathway, regulating cell growth, survival, and proliferation. This compound effectively impacts phosphorylation events within this axis. Specifically, the compound produces sustained inhibition of AKT phosphorylation at key sites, including Serine 473 (pAKT S473) and Threonine 308 (pAKT T308). aacrjournals.orgpatsnap.com Studies in tumor cells, such as HCT116 and NCI-H460 with mutationally activated PI3K alpha, have shown that this compound can inhibit both PI3K and mTOR pathway proteins. nih.gov In vivo, the administration of this compound has been associated with transient increases in plasma insulin, which is consistent with its effects on PI3K/AKT signaling.
As a dual PI3K alpha/mTOR inhibitor, this compound significantly modulates phosphorylation events within the mTOR pathway. It leads to potent and sustained inhibition of mTOR-dependent readouts, including the phosphorylation of 4EBP at Threonine 37 and Threonine 46 (p4EBP T37/46). aacrjournals.orgpatsnap.com The comprehensive inhibition achieved by dual PI3K/mTOR inhibitors like this compound results in more significant pathway inhibition, particularly sustained suppression of pAKT (S473 and T308) and p4EBP (T37/46). aacrjournals.org
Table 2: this compound's Impact on Key Phosphorylation Events
| Pathway Component | Phosphorylation Site | Observed Effect of this compound | Supporting Evidence |
| AKT | Serine 473 (S473) | Sustained inhibition of phosphorylation | aacrjournals.orgpatsnap.com |
| AKT | Threonine 308 (T308) | Sustained inhibition of phosphorylation | aacrjournals.orgpatsnap.com |
| 4EBP | Threonine 37 (T37) | Sustained inhibition of phosphorylation | aacrjournals.orgpatsnap.com |
| 4EBP | Threonine 46 (T46) | Sustained inhibition of phosphorylation | aacrjournals.orgpatsnap.com |
Impact on Phosphorylation Events within the PI3K-AKT Axis
This compound's Influence on Intrinsic Pathway Feedback Loops
The PI3K/AKT/mTOR pathway is characterized by intricate feedback loops that can influence the efficacy of targeted inhibitors. For instance, inhibiting mTOR in isolation can sometimes lead to enhanced activation of the PI3K axis due to negative feedback regulation, such as through p70S6K phosphorylation. nih.gov Dual PI3K/mTOR inhibitors, including this compound, are designed to circumvent such compensatory mechanisms. By simultaneously inhibiting both PI3K and mTOR, this compound contributes to a decreased release of normal feedback loops within the pathway. aacrjournals.org This comprehensive inhibition of AKT activation by dual inhibitors allows for a broader spectrum of anti-tumor effects compared to single-target agents. nih.gov
Cellular and Subcellular Responses to Pwt33597
Effects of PWT33597 on Cellular Proliferation and Growth Dynamics
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, metabolism, proliferation, motility, and survival researchgate.netresearchgate.net. Aberrant activation of this pathway is frequently observed in various cancers, contributing to uncontrolled cellular activity and metabolism researchgate.net. As a potent inhibitor of both PI3Kα and mTOR, this compound is understood to counteract these growth-promoting signals. By inhibiting these central regulators, this compound effectively disrupts the cellular machinery responsible for unchecked proliferation and growth dynamics, a hallmark of many pathological conditions, particularly in oncogenesis researchgate.netresearchgate.net. Preclinical studies have indicated its strong efficacy in various xenograft models, which is consistent with its role in modulating cell growth and proliferation researchgate.net.
Mechanisms of this compound-Induced Apoptosis and Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental homeostatic mechanism crucial for development, tissue maintenance, and eliminating damaged or unwanted cells cellsignal.com. Dysregulation of apoptosis is implicated in various disorders, including cancer mdpi.com. The PI3K/AKT/mTOR pathway plays a vital role in cell survival, and its aberrant activation can prevent cells from undergoing programmed cell death researchgate.net. By inhibiting this pathway, this compound is expected to promote apoptosis by disrupting these pro-survival signals. While specific detailed mechanisms of this compound-induced apoptosis (e.g., activation of specific caspases or direct involvement in mitochondrial permeabilization) are not explicitly detailed in the provided information, the general principle is that modulating apoptotic pathways holds significant potential in cancer treatment by promoting cell death in malignant cells mdpi.com. Apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, membrane blebbing, and nuclear DNA fragmentation, typically executed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways that converge on caspase activation cellsignal.commdpi.com.
This compound's Modulation of Cell Cycle Progression
Cell cycle progression is a tightly regulated process, with multiple checkpoints ensuring proper cell division and DNA integrity plos.orgnih.gov. The PI3K/AKT/mTOR pathway is intimately involved in coordinating various extracellular and intracellular signals to achieve optimal cell growth and division researchgate.net. Given this compound's inhibitory action on PI3K and mTOR, it is implicated in modulating cell cycle progression by interfering with the signals that drive cells through different phases of the cell cycle. Deregulated proliferation, often due to defects in cell cycle regulators like p53, retinoblastoma protein (pRb), and cyclin-dependent kinase (CDK) inhibitors, is a characteristic feature of tumor cells nih.gov. By targeting the PI3K/mTOR pathway, this compound can influence the checkpoints and regulatory proteins that govern cell cycle progression, thereby impeding the uncontrolled division of abnormal cells.
Cellular Sensitivity to this compound in Relation to Specific Genetic Alterations (e.g., PIK3CA mutations)
Cellular sensitivity to this compound has been observed to correlate with specific genetic alterations, particularly within the PIK3CA gene. PIK3CA is a frequently mutated oncogene in human cancers, controlling various aspects of cell growth and proliferation researchgate.net. Preclinical characterization of this compound demonstrated differential sensitivity based on PIK3CA mutation status. Specifically, this compound exhibited a lower IC50 value in cells harboring the PIK3CA H1047R mutation (21 nmol/L) compared to those with E545K (86 nmol/L) or E542K (87 nmol/L) mutations researchgate.netnih.gov. This suggests that the PIK3CA H1047R mutation may confer increased sensitivity to this compound researchgate.netnih.gov.
Furthermore, immortalized fibroblasts with the H1047R PIK3CA mutation displayed greater activation of AKT, a downstream component of the PI3K pathway, than E545K and E542K mutations researchgate.netnih.gov. This hyperactivation of PI3K signaling in H1047R mutants may explain their increased sensitivity to inhibitors like this compound. Studies have also indicated that double PIK3CA mutations can lead to hyperactivation of PI3K signaling and enhanced tumor growth, potentially increasing their reliance on this pathway and thus their sensitivity to PI3Kα inhibitors pacb.com. This compound has shown efficacy in preclinical models of colon cancer and decreased signaling in lung non-small cell carcinoma, both with PIK3CA mutations genomenon.comgenomenon.com.
Table 1: this compound IC50 Values in Relation to PIK3CA Mutations
| PIK3CA Mutation | IC50 (nmol/L) | Reference |
| H1047R | 21 | researchgate.netnih.gov |
| E545K | 86 | researchgate.netnih.gov |
| E542K | 87 | researchgate.netnih.gov |
Preclinical Efficacy Studies of Pwt33597 in Translational Models
In Vitro Anti-Proliferative and Apoptotic Activities in Diverse Cell Lines
PWT33597 has been rigorously evaluated for its ability to inhibit cell proliferation and induce apoptosis across a spectrum of cancer cell lines. Its dual inhibitory mechanism targeting both PI3K alpha and mTOR pathways is central to its observed efficacy. nih.govnih.gov
Efficacy in Cell Lines with Constitutively Activated PI3K Alpha
In cell lines characterized by constitutively activated PI3K alpha, this compound effectively inhibits the phosphorylation of key proteins within the PI3K and mTOR signaling pathways. Specifically, in NCI-H460 and HCT116 tumor cells, which possess mutationally activated PI3K alpha, this compound demonstrated cellular half-maximal inhibitory concentration (IC50) values that closely mirrored its biochemical IC50 values of 19 nM for PI3K alpha and 14 nM for mTOR. harvard.edu
The compound elicits potent and sustained pathway inhibition, as evidenced by its effects on PI3K and mTOR-dependent readouts, including phosphorylated AKT (pAKT) at serine 473 (S473) and threonine 308 (T308), and phosphorylated 4EBP (p4EBP) at threonine 37/46 (T37/46). nih.gov Furthermore, this compound has shown a lower IC50 for cell lines harboring the PIK3CA H1047R mutation (21 nM) compared to those with E545K (86 nM) or E542K (87 nM) mutations, suggesting a preferential sensitivity in certain PIK3CA mutant contexts. This comprehensive inhibition across the pathway also leads to a reduction in normal feedback loops, contributing to an increased percentage of apoptotic cells, quantifiable by the sub-G1 phase of the cell cycle. nih.gov this compound consistently maintains the induction of apoptotic markers, ultimately resulting in cell death. nih.gov
Table 1: In Vitro IC50 Values of this compound in PI3K Alpha and mTOR Inhibition
| Target | Biochemical IC50 (nM) |
| PI3K alpha | 19 |
| mTOR | 14 |
Table 2: In Vitro IC50 Values of this compound in PIK3CA Mutant Cell Lines
| PIK3CA Mutation | IC50 (nM) |
| H1047R | 21 |
| E545K | 86 |
| E542K | 87 |
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
The preclinical evaluation of this compound has extended to in vivo xenograft models, providing critical insights into its anti-tumor efficacy within a living system. These models are crucial for assessing drug performance in a more complex biological environment that mimics human tumors.
Tumor Growth Inhibition in PI3K/mTOR Pathway Activated Xenograft Systems
This compound has shown potent anti-tumor activity and high compound distribution within multiple tumor xenograft models characterized by activated PI3K/mTOR pathways. harvard.edu Its efficacy has been consistently observed across xenograft models with varying PIK3CA and PTEN genotypes, indicating a broad therapeutic potential. nih.govguidetopharmacology.org
Analysis of Tumor Regression in Established Preclinical Models
A hallmark of this compound's in vivo efficacy is its ability to induce tumor regression. In 786-0 renal cell carcinoma (RCC) xenografts, which are VHL- and PTEN-deficient, this compound demonstrated superior efficacy, achieving a 93% tumor growth inhibition (TGI). nih.govguidetopharmacology.org This was significantly higher than the maximal effect observed with sorafenib (B1663141) (64% TGI), a VEGFR/RAF inhibitor, and rapamycin (B549165), an mTORC1 inhibitor, which had a largely cytostatic effect. nih.govguidetopharmacology.org this compound also proved superior to GDC-0941, a pan-PI3K inhibitor, which showed 49% TGI. nih.govguidetopharmacology.org
Notably, this compound induced the regression of large 786-0 tumors (approximately 500 mm³) with a rapid decrease in tumor size observed in 100% of the treated animals. nih.govguidetopharmacology.org Immunohistochemical analysis of these tumors for cleaved caspase 3 (CC3), a marker of apoptosis, revealed a several-fold increase in CC3 staining after a single dose of this compound, an effect that persisted even after 18 days of dosing. nih.govguidetopharmacology.org This indicates that the observed tumor regression is mediated, at least in part, by the induction of apoptosis. This compound was also found to be more efficient than paxalisib, another pan-PI3K inhibitor, in inhibiting tumor growth, leading to a significant reduction in tumor weight and size. nih.gov
Table 3: Comparative Tumor Growth Inhibition (TGI) in 786-0 Renal Xenografts
| Compound | Target | Tumor Growth Inhibition (TGI) | Effect on Tumor Size |
| This compound | PI3K alpha/mTOR Dual | 93% | Regression |
| Sorafenib | VEGFR/RAF Inhibitor | 64% | Inhibition |
| Rapamycin | mTORC1 Inhibitor | Largely Cytostatic | Inhibition |
| GDC-0941 | Pan-PI3K Inhibitor | 49% | Inhibition |
Efficacy Studies in Specific Xenograft Models (e.g., Renal Cell Carcinoma, Non-Small Cell Lung Cancer, Colon Cancer)
This compound's efficacy has been specifically investigated in several cancer xenograft models:
Renal Cell Carcinoma (RCC): As detailed above, this compound demonstrated significant anti-tumor activity and induced regression in 786-0 (VHL -/-, PTEN -/-) renal xenografts, highlighting its potential in RCC treatment. nih.govguidetopharmacology.org
Non-Small Cell Lung Cancer (NSCLC): Preclinical studies have shown that this compound effectively decreased the signaling of mTOR and PI3K pathways in non-small cell lung cancer cells that carry PIK3CA mutations. This indicates its potential efficacy in NSCLC models.
Colon Cancer: Similar to NSCLC, this compound has been observed to reduce mTOR and PI3K pathway signaling in colon cancer cells with PIK3CA mutations, suggesting its relevance in colon cancer preclinical models.
Comparative Preclinical Analysis of this compound with Monotherapy and Other Dual Inhibitors
This compound has been characterized for its potent inhibitory activity against PI3Kα and mTOR. In biochemical assays, this compound demonstrated IC50 values of 19 nM for PI3Kα and 14 nM for mTOR. It exhibits approximately 10-fold selectivity over PI3Kγ and PI3Kδ. Further profiling against a panel of 442 protein kinases (Ambit Kinomescan) revealed minimal to no cross-reactivity with either serine/threonine or tyrosine kinases, and limited cross-reactivity with an additional panel of 64 pharmacologically relevant targets. aacrjournals.orgresearchgate.netpatsnap.commdpi.comresearchgate.net
Preclinical studies have compared the efficacy of this compound against monotherapy agents and other dual inhibitors in various tumor models. In 786-0 renal xenografts (VHL -/-, PTEN -/-), this compound was tested alongside rapamycin (an mTORC1 inhibitor) and sorafenib (a VEGFR/RAF inhibitor). While both sorafenib and rapamycin showed tumor growth inhibition (TGI), sorafenib achieved a maximal effect of 64% TGI, and rapamycin primarily exhibited a cytostatic effect. This compound demonstrated superior efficacy, leading to tumor regression in these models. patsnap.comresearchgate.net
In comparisons with a pan-PI3K inhibitor, GDC-0941 (Pictilisib), this compound also showed superior efficacy. For instance, GDC-0941 achieved 49% TGI, whereas this compound exhibited more significant anti-tumor activity. patsnap.comresearchgate.net
The balanced dual inhibition of PI3K and mTOR by this compound results in more significant and sustained inhibition across the pathway compared to inhibitors predominantly targeting only one component. Specifically, dual PI3K/mTOR inhibitors like this compound lead to sustained inhibition of key pathway proteins such as phosphorylated AKT (pAKT S473 and pAKT T308) and phosphorylated 4EBP (p4EBP T37/46). This sustained inhibition is crucial as compounds primarily inhibiting PI3K may have modest effects on downstream mTOR pathway proteins (like 4EBP), while compounds predominantly targeting mTORC1/2 can lead to feedback activation of PI3K signaling, resulting in increased AKT (T308) phosphorylation and limited cell death. This compound's balanced inhibition also contributes to increased apoptosis, as evidenced by a several-fold increase in cleaved caspase 3 (CC3) staining after a single dose and sustained effects after 18 days of dosing. patsnap.comresearchgate.netaacrjournals.org
The following table summarizes comparative preclinical efficacy findings:
Table 1: Comparative Preclinical Efficacy of this compound
| Inhibitor | Target(s) | Model | Effect | Key Findings | Citation |
| This compound | PI3Kα/mTOR (Dual) | 786-0 renal xenografts | Tumor Regression | Superior to rapamycin (cytostatic) and sorafenib (64% TGI). Induced apoptosis (increased CC3 staining). | patsnap.comresearchgate.net |
| This compound | PI3Kα/mTOR (Dual) | PC3 prostate [PTEN null], H460 lung [KRASG12D/PIK3CA] xenografts | Significant Anti-tumor Activity | Effects ranged from tumor growth inhibition to regressions, dose and model dependent. | researchgate.net |
| This compound | PI3Kα/mTOR (Dual) | NCI-H460, HCT116 tumor cells (mutationally activated PI3Kα) | Inhibits PI3K and mTOR pathway proteins phosphorylation | Cellular IC50 values similar to biochemical IC50 values. | aacrjournals.orgresearchgate.net |
| GDC-0941 (Pictilisib) | Pan-PI3K | Various xenograft models | Tumor Growth Inhibition (TGI) | Achieved 49% TGI in comparison to this compound. | patsnap.comresearchgate.net |
| Rapamycin | mTORC1 | 786-0 renal xenografts | Cytostatic Effect | Limited to cytostasis compared to this compound's regression. | patsnap.com |
| Sorafenib | VEGFR/RAF | 786-0 renal xenografts | Tumor Growth Inhibition | Maximal 64% TGI, less effective than this compound. | patsnap.com |
This compound Distribution and Pharmacodynamic Inhibition in Preclinical Models
This compound exhibits favorable pharmacokinetic properties across multiple preclinical species. It is not extensively metabolized in vivo and demonstrates minimal potential for interaction with cytochrome P450 enzymes, suggesting a low risk of drug-drug interactions via this pathway. aacrjournals.orgresearchgate.netpatsnap.comresearchgate.net
A crucial aspect of this compound's efficacy is its high compound distribution into tumors. This targeted distribution contributes to its potent anti-tumor activity observed in various tumor xenograft models with activated PI3K/mTOR pathways. aacrjournals.orgresearchgate.netresearchgate.net
Following a single oral dose in vivo, this compound demonstrates durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors. This sustained pharmacodynamic inhibition is critical for its therapeutic effect. In NCI-H460 and HCT116 tumor cells with mutationally activated PI3Kα, this compound effectively inhibits the phosphorylation of PI3K and mTOR pathway proteins, with cellular IC50 values consistent with its biochemical IC50 values. aacrjournals.orgresearchgate.net
The administration of this compound in mice has been associated with transient increases in plasma insulin, which is consistent with an effect on PI3K/AKT signaling. A robust pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established for this compound, indicating a predictable correlation between drug exposure and its biological effects on target inhibition within tumors. The compound produces potent and sustained pathway inhibition for both PI3K and mTOR-dependent readouts, including pAKT S473, pAKT T308, and p4EBP T37/46. aacrjournals.orgresearchgate.netpatsnap.com
Table 2: this compound Pharmacodynamic Inhibition in Preclinical Models
| Parameter | Observation in Preclinical Models | Citation |
| Pharmacokinetic Properties | Good in multiple species; not extensively metabolized in vivo; low potential for cytochrome P450 interaction. | aacrjournals.orgresearchgate.netpatsnap.comresearchgate.net |
| Tumor Distribution | High compound distribution into tumors. | aacrjournals.orgresearchgate.netresearchgate.net |
| Pathway Inhibition | Durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors after single oral dose. | aacrjournals.orgresearchgate.netresearchgate.net |
| Cellular Inhibition | Inhibits phosphorylation of PI3K and mTOR pathway proteins in NCI-H460 and HCT116 tumor cells (mutationally activated PI3Kα). | aacrjournals.orgresearchgate.net |
| Biomarkers of Inhibition | Potent and sustained inhibition of pAKT S473, pAKT T308, and p4EBP T37/46. | patsnap.com |
| Systemic Effects | Transient increases in plasma insulin, consistent with PI3K/AKT signaling effect. | aacrjournals.orgresearchgate.netresearchgate.net |
| PK/PD Relationship | Robust relationship observed. | aacrjournals.orgresearchgate.net |
Mechanistic Insights and Translational Research Prospects for Pwt33597
Identification of Molecular Biomarkers of PWT33597 Activity in Preclinical Systems
The identification of molecular biomarkers is crucial for understanding the activity of therapeutic agents and for guiding their translational development. This compound's mechanism of action, targeting the PI3K/AKT/mTOR pathway, suggests several potential biomarkers. Dysregulation of this pathway, often through PIK3CA mutations, is a common feature in human cancers breastcancer.org.nznih.gov.
Preclinical characterization of this compound has shown differential inhibitory potency against various PIK3CA mutations. Specifically, this compound demonstrated a lower half-maximal inhibitory concentration (IC50) for the PIK3CA mutation H1047R compared to E545K or E542K mutations nih.gov. This suggests that tumors harboring the H1047R mutation might be particularly sensitive to this compound.
In cellular models, this compound inhibits the phosphorylation of key proteins within the PI3K and mTOR pathways, with cellular IC50 values aligning closely with its biochemical IC50 values aacrjournals.org. This inhibition of phosphorylation serves as a direct molecular biomarker of this compound's on-target activity within cells. Furthermore, in in vivo studies, administration of this compound in mice was associated with transient increases in plasma insulin, which is consistent with an effect on PI3K/AKT signaling aacrjournals.org. This systemic change can serve as a pharmacodynamic biomarker reflecting the compound's impact on the PI3K/AKT pathway in vivo.
The robust pharmacokinetic/pharmacodynamic (PK/PD) relationship defined for this compound in preclinical models further supports the utility of these biomarkers for interpreting its activity and guiding future studies aacrjournals.org.
Table 1: this compound Inhibitory Potency Against PIK3CA Mutations
| PIK3CA Mutation | IC50 (nM) | Reference |
| H1047R | 21 | nih.gov |
| E545K | 86 | nih.gov |
| E542K | 87 | nih.gov |
Exploration of Potential Resistance Mechanisms to this compound in Preclinical Models
The design of this compound as a dual PI3K alpha and mTOR inhibitor inherently addresses potential resistance mechanisms that can arise when only one component of the PI3K/mTOR pathway is targeted. The PI3K pathway can activate mTOR, and conversely, mTOR can be activated independently of PI3K or through feedback loops cancer.gov. Inhibiting both PI3K alpha and mTOR simultaneously is a strategic approach to mitigate the ability of cancer cells to bypass a single blockade breastcancer.org.nz.
Preclinical research on this compound has highlighted this advantage. The compound's ability to inhibit both PI3K and mTOR provides a "back-up" mechanism, making it more challenging for cancer cells to develop resistance by reactivating the alternative pathway breastcancer.org.nz. While specific de novo resistance mechanisms to this compound itself are not extensively detailed in the provided search results, the dual inhibition strategy is a proactive measure against common resistance pathways observed with single-agent PI3K or mTOR inhibitors. For instance, the inhibition of mTORC1 by rapalogs can lead to activation of PI3K through feedback loops, which this compound's dual targeting aims to circumvent aacrjournals.org. This comprehensive inhibition is expected to reduce the release of negative feedback loops that might be triggered by inhibiting either mTOR or PI3K alone, thereby enhancing sustained pathway suppression aacrjournals.org.
Strategies for Preclinical Combination Research with this compound
This compound has been identified as an attractive candidate for both single-agent and combination therapy due to its excellent drug metabolism and pharmacokinetics (DMPK) and favorable preclinical profile . The rationale for combining this compound with other therapeutic agents stems from the complex nature of cancer signaling and the potential for adaptive resistance or incomplete pathway inhibition when targeting a single pathway.
Preclinical studies have already demonstrated the superior efficacy of this compound as a monotherapy compared to other established inhibitors in certain models. For example, in 786-0 renal cell carcinoma (RCC) xenografts (VHL -/-, PTEN -/-), this compound achieved a remarkable 93% tumor growth inhibition (TGI), significantly outperforming rapamycin (B549165) (a mTORC1 inhibitor) and sorafenib (B1663141) (a VEGFR/RAF inhibitor), which showed 64% TGI at maximal effect, and a pan-PI3K inhibitor (GDC-0941), which showed 49% TGI aacrjournals.org. This strong single-agent activity provides a solid foundation for exploring synergistic combinations.
Future preclinical combination research strategies with this compound could focus on:
Targeting parallel or compensatory pathways: Combining this compound with inhibitors of other critical oncogenic pathways (e.g., MAPK, RTKs) to achieve more comprehensive tumor suppression and prevent adaptive resistance.
Enhancing apoptosis: Combining with agents that directly induce apoptosis or sensitize cells to this compound-mediated cell death. The observation that this compound induces cleaved caspase 3 (CC3) staining, an indicator of apoptosis, suggests potential synergy with pro-apoptotic drugs aacrjournals.org.
Overcoming specific resistance mechanisms: If specific resistance mechanisms to this compound emerge, combination strategies could involve agents that counteract these mechanisms.
Modulating the tumor microenvironment: Exploring combinations with agents that affect angiogenesis, immune evasion, or stromal components, which can influence tumor response to targeted therapies.
The ability of this compound to robustly inhibit the PI3K/mTOR pathway, coupled with its favorable preclinical characteristics, makes it a prime candidate for rational combination therapy development to maximize antitumor efficacy and overcome therapeutic challenges.
Table 2: Comparison of this compound Efficacy in 786-0 Renal Xenografts
| Compound | Mechanism of Action | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Dual PI3K alpha/mTOR inhibitor | 93% | aacrjournals.org |
| Sorafenib | VEGFR/RAF inhibitor | 64% (maximal effect) | aacrjournals.org |
| Rapamycin | mTORC1 inhibitor | Largely cytostatic effect | aacrjournals.org |
| GDC-0941 | Pan-PI3K inhibitor | 49% | aacrjournals.org |
Investigation of this compound's Potential Research Applications Beyond Human Oncology (e.g., veterinary oncology)
While this compound has been primarily developed for human oncology, its mechanistic profile as a PI3K alpha/mTOR inhibitor suggests broader research applications. The PI3K/mTOR pathway is fundamental to cellular processes and is implicated in various diseases beyond human cancer, including inflammatory diseases and neurological disorders ontosight.ai.
Notably, this compound is currently undergoing further studies in veterinary cancers, where it is known as VDC-597 aacrjournals.org. This translational step into veterinary oncology is highly significant. Cancers in animals, particularly companion animals like dogs and cats, share many molecular and pathological similarities with human cancers, including dysregulation of the PI3K/mTOR pathway. Therefore, agents effective in human oncology often show promise in veterinary oncology. This application allows for the investigation of this compound's efficacy and mechanistic effects in naturally occurring cancers in a diverse range of species, providing valuable comparative oncology insights.
Beyond oncology, the ubiquitous role of the PI3K/mTOR pathway in cellular metabolism, growth, and inflammation indicates potential for this compound in other research areas. For instance, its modulation of cellular processes could be explored in preclinical models of inflammatory conditions where aberrant PI3K/mTOR signaling contributes to disease pathogenesis. Similarly, given the pathway's involvement in neurodevelopment and neurodegeneration, this compound could be investigated in preclinical models of neurological disorders, although such applications would require careful consideration of its specific target selectivity and pharmacokinetic properties within the central nervous system. These broader research applications underscore the versatile nature of PI3K/mTOR pathway modulation.
Future Directions in Pwt33597 Research
Advanced Elucidation of PWT33597's Broader Biological Contexts
While this compound's primary role as a dual PI3K alpha/mTOR inhibitor in oncology is well-established, future investigations will focus on comprehensively elucidating its broader biological contexts. The PI3K/mTOR pathway is a central regulator of diverse cellular processes, including growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases beyond cancer taylorfrancis.comresearchgate.netfrontiersin.orgresearchgate.net.
Advanced research directions include:
Investigating Off-Target Effects and Polypharmacology: A deeper understanding of any potential off-target interactions of this compound could reveal novel therapeutic avenues or inform strategies to minimize unintended effects.
Exploring Non-Oncological Applications: Given the widespread involvement of PI3K/mTOR signaling, future studies could explore this compound's potential in other disease areas, such as inflammatory conditions, metabolic disorders, or neurodegenerative diseases, where these pathways play a significant role taylorfrancis.comontosight.ai.
Deciphering Context-Dependent Responses: Research will aim to understand how this compound's activity varies across different cellular environments, genetic backgrounds, and disease subtypes, which is crucial for personalized medicine approaches taylorfrancis.comnews-medical.net. This includes examining its impact on immune cell function and the tumor microenvironment.
Development and Application of Novel Preclinical Models for this compound Studies
The limitations of traditional preclinical models in accurately predicting human drug responses necessitate the development and application of more physiologically relevant systems for this compound studies pharmafeatures.comtranscurebioservices.com. Future research will increasingly leverage advanced models to enhance the translational potential of findings.
Key areas of focus include:
Human-Relevant In Vitro Systems: The adoption of advanced human-relevant in vitro models, such as organ-on-chip technologies and organoids, will be critical. These microphysiological systems can more closely replicate human organ features and provide superior prediction of drug metabolism and toxicity compared to conventional cell cultures or animal models pharmafeatures.combiobide.comharvard.edu.
Patient-Derived Models: Utilizing patient-derived xenografts (PDX) and patient-derived organoids (PDOs) will allow for the evaluation of this compound in models that retain the genetic and phenotypic heterogeneity of human tumors, offering more predictive insights into clinical efficacy and resistance mechanisms transcurebioservices.com.
Advanced In Vivo Models: Development and application of genetically engineered mouse models (GEMMs) or humanized mouse models that more accurately recapitulate specific human disease pathologies or immune system components will provide a more refined in vivo assessment of this compound's efficacy and pharmacodynamics transcurebioservices.com.
Continued Synthesis and Evaluation of Novel this compound Analogues for Expanded Biological Activities
The successful development of this compound itself, which was identified as a metabolically stable analogue of earlier lead compounds, underscores the importance of continued medicinal chemistry efforts aacrjournals.org. Future research will involve the rational design, synthesis, and comprehensive evaluation of novel this compound analogues.
Directions for analogue development include:
Improved Selectivity and Potency: Designing analogues with enhanced selectivity for specific PI3K isoforms or mTOR complexes, or with increased potency, could lead to more targeted therapies with reduced off-target effects.
Optimized Pharmacokinetic and Pharmacodynamic Profiles: Efforts will focus on developing analogues with improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as more sustained or balanced pathway inhibition aacrjournals.org.
Overcoming Resistance Mechanisms: Analogues could be designed to circumvent known or emerging resistance mechanisms to PI3K/mTOR inhibitors, potentially through novel binding modes or by targeting compensatory pathways.
Structure-Activity Relationship (SAR) Studies: Extensive SAR analysis will continue to guide the design of new compounds, correlating structural modifications with changes in biological activity and physicochemical properties ontosight.ainih.govnih.govrsc.orgacs.org.
Integration of this compound Research with Emerging Discoveries in Cellular Signaling and Disease Pathogenesis
The dynamic and interconnected nature of cellular signaling pathways requires that this compound research be integrated with broader advancements in understanding disease pathogenesis. This holistic approach will facilitate the development of more effective and personalized therapeutic strategies.
Future integration efforts will involve:
Crosstalk with Other Pathways: Investigating how this compound's inhibition of PI3K/mTOR impacts or is influenced by crosstalk with other critical signaling pathways, such as the Ras/MAPK pathway, is essential for understanding comprehensive cellular responses and potential combination therapies taylorfrancis.comfrontiersin.org.
Biomarker Identification and Validation: Leveraging genomic and proteomic discoveries to identify biomarkers that predict patient response to this compound or indicate disease progression will be crucial for guiding clinical application and patient stratification news-medical.net.
Understanding Signaling Rewiring: Research will focus on how cellular signaling networks are rewired in response to disease progression or therapeutic intervention, and how this compound can be optimally deployed within these dynamic contexts frontiersin.org.
Personalized Medicine Approaches: Integrating this compound research with an individual's unique genetic and molecular profile will pave the way for truly personalized therapies, maximizing efficacy while minimizing side effects news-medical.net.
Compound Information
Q & A
How does PWT33597's dual inhibition of PI3K alpha and mTOR enhance apoptosis induction compared to single-pathway inhibitors in PI3K-dysregulated cancers?
This compound concurrently targets PI3K alpha and mTOR, disrupting compensatory signaling loops that limit single-agent efficacy. Preclinical studies show dual inhibition achieves sustained suppression of downstream markers (pAKT S473/T308 and p4EBP1) and reduces feedback activation (e.g., mTOR inhibition prevents AKT rebound seen with PI3K-only inhibitors). This leads to caspase-3 cleavage and sub-G1 accumulation, indicating apoptosis. Methodologically, researchers should compare apoptotic markers (PARP cleavage, Annexin V staining) and cell cycle profiles across treatment groups using inhibitors with varying selectivity (e.g., GDC-0941 for PI3K, AZD8055 for mTORC1/2) .
What preclinical models best recapitulate the tumor-specific efficacy of this compound for translational research?
Orthotopic xenograft models with PIK3CA-mutant tumors (e.g., H1047R or E545K mutations) are ideal:
- Colon cancer : HT-29 xenografts show >90% tumor growth inhibition (TGI) with oral this compound .
- Renal cell carcinoma : 786-0 xenografts (PTEN-/VHL-) demonstrate 93% TGI and tumor regression .
- Non-small cell lung cancer : PIK3CA-mutant cell lines show mTOR/PI3K pathway suppression .
Validate models via genomic profiling (NGS for PIK3CA/PTEN alterations) and phospho-biomarker IHC .
How should researchers address conflicting efficacy data for this compound across different PIK3CA mutation subtypes?
Resolve discrepancies (e.g., H1047R vs. exon 9/20 mutations) through:
Isogenic cell line pairs (CRISPR-edited to vary PIK3CA mutations).
Dose-response assays with parallel monitoring of pathway suppression (pAKT/pS6 via Western blot).
Comparative transcriptomics to identify mutation-dependent resistance mechanisms.
Evidence shows H1047R mutants have lower IC50 (21 nM) than E545K (86 nM), highlighting mutation-specific sensitivity .
What combinatorial strategies mitigate feedback pathway activation when using this compound in PI3K/mTOR-altered tumors?
Co-target RTKs (e.g., EGFR) or parallel pathways (MEK/ERK) to prevent adaptive resistance:
- High-throughput synergy screening : Combine this compound with oncology agents in 3D spheroid models.
- Dynamic phospho-proteomic arrays to identify escaping pathways.
- In vivo validation : Test top combinations in PDX models with longitudinal biomarker analysis (e.g., pERK/pAKT).
Combining with MEK inhibitors enhanced apoptosis in renal xenografts .
Which pharmacokinetic parameters are critical for optimizing this compound dosing in first-in-human trials?
Key parameters include oral bioavailability (>60% in preclinical species) and AUC/dose proportionality . Phase I trials should:
Use accelerated titration cohorts until 50% AUC target engagement.
Monitor trough plasma levels via LC-MS/MS.
Correlate free drug concentrations with PD markers (e.g., pS6 in platelets).
Preclinical data show 1 μM plasma concentrations at 30 mg/kg (mouse), guiding human dose extrapolation .
What translational biomarkers best predict this compound response in early-phase clinical trials?
A tiered biomarker strategy includes:
- Tumor tissue : PIK3CA/PTEN mutation status (NGS), PTEN loss (IHC).
- Liquid biopsy : ctDNA dynamics for mutant allele fraction.
- PD markers : pAKT (S473), p4EBP1 in paired biopsies.
- Apoptosis markers : Serum caspase-3/7 activity.
Preclinical studies validated ≥80% pAKT suppression as a PD correlate of xenograft regression .
How can in vitro models elucidate intrinsic resistance mechanisms to this compound in mTOR-hyperactive cancers?
Develop resistance via chronic drug exposure (6–12 months) in PI3K-mutant cell lines, followed by:
Whole-exome sequencing to identify acquired mutations (e.g., mTOR kinase domain).
Reverse-phase protein arrays to map adaptive signaling changes.
CRISPR knockout of candidate resistance genes.
Resistant clones may upregulate PIM kinase or activate Wnt/β-catenin signaling .
What experimental approaches determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) for this compound?
Use a 3+3 dose-escalation design with endpoints:
- MTD : Dose level with ≤1/6 patients experiencing dose-limiting toxicity (DLT).
- RP2D : Dose achieving ≥90% target inhibition (via PD biomarkers).
Preclinical toxicology identified thrombocytopenia as the primary DLT, guiding clinical monitoring .
How can researchers validate the translatability of this compound efficacy from murine models to human patients?
Conduct parallel PD studies in mice and humans:
Establish murine PK/PD/efficacy relationships (e.g., 80% pAKT suppression correlates with tumor regression).
Mirror biomarker sampling schedules in Phase I (pre-dose, 6h, 24h post-dose).
Use quantitative IHC to compare intratumoral pathway suppression.
Murine tumor regression in renal xenografts predicted clinical RCC activity .
What biochemical assays confirm this compound's isoform selectivity and guide therapeutic window estimation?
Use enzymatic assays against all PI3K isoforms and mTOR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
